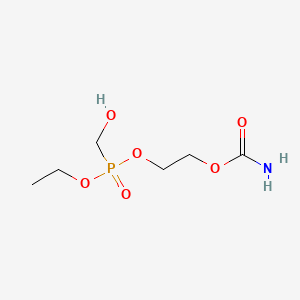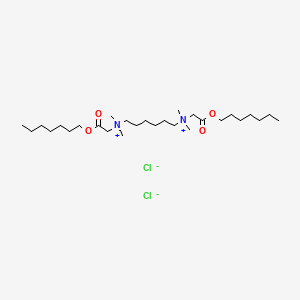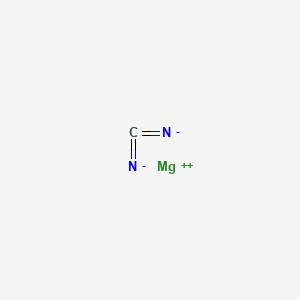![molecular formula C8H10N2O3 B15345110 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 76135-04-1](/img/structure/B15345110.png)
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to penicillins and cephalosporins, which are well-known for their antibacterial properties. The unique bicyclic structure of this compound provides it with high resistance to beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 4-carboxymethylazetidin-2-one, which undergoes an intramolecular Wittig reaction to form the bicyclic structure . The reaction conditions often include the use of triethylamine as a base and acetonitrile as a solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the synthesis can be carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives that can exhibit different biological activities. For example, substitution at the amino group can lead to the formation of new beta-lactam antibiotics with enhanced properties .
Aplicaciones Científicas De Investigación
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various beta-lactam antibiotics.
Biology: The compound is used to study the mechanisms of bacterial resistance to beta-lactam antibiotics.
Medicine: It is a crucial component in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is used in the production of antibiotics and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the formation of weak cell walls and ultimately causes bacterial cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopenicillanic acid: This compound is the core structure of penicillins and shares a similar beta-lactam ring structure.
7-Aminocephalosporanic acid: This compound is the core structure of cephalosporins and also contains a beta-lactam ring.
Uniqueness
The uniqueness of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid lies in its high resistance to beta-lactamases, making it a valuable compound in the development of antibiotics that can overcome bacterial resistance. Its bicyclic structure provides enhanced stability and efficacy compared to other beta-lactam antibiotics .
Propiedades
Número CAS |
76135-04-1 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
6-amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-3-2-4-5(9)7(11)10(4)6(3)8(12)13/h4-5H,2,9H2,1H3,(H,12,13) |
Clave InChI |
DDDBWWSKYKSDQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(C1)C(C2=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)



![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)

![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
